molecular formula C10H16CoO5 B13150631 Cobalt(II) acetylacetonate xhydrate

Cobalt(II) acetylacetonate xhydrate

Cat. No.: B13150631
M. Wt: 275.16 g/mol
InChI Key: SXWLMDPLAZRCFA-UHFFFAOYSA-N
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Description

Cobalt(II) acetylacetonate xhydrate (Co(acac)₂·xH₂O, CAS 123334-29-2) is a coordination complex where cobalt(II) is chelated by two acetylacetonate (acac) ligands and variable water molecules (x = 1–2). It appears as a pink crystalline powder with a molecular weight of 275.16 g/mol (anhydrous basis: 257.18 g/mol) .

Properties

Molecular Formula

C10H16CoO5

Molecular Weight

275.16 g/mol

IUPAC Name

cobalt(2+);pentane-2,4-dione;hydrate

InChI

InChI=1S/2C5H7O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2;

InChI Key

SXWLMDPLAZRCFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) acetylacetonate xhydrate can be synthesized through the reaction of cobalt salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated to promote the formation of the complex, which is subsequently purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) acetylacetonate xhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cobalt(II) acetylacetonate hydrate is a versatile compound with significant applications in various scientific and industrial fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies to illustrate its utility in research and development.

Catalysis

Cobalt(II) acetylacetonate hydrate is widely used as a catalyst in organic synthesis. Its applications include:

  • C-H Functionalization: It facilitates C-H functionalization reactions, which are crucial for synthesizing complex organic molecules. For instance, cobalt-catalyzed reactions have been employed to create ureas and azaheterocycles, demonstrating its significance in pharmaceutical chemistry .
  • Epoxidation of Olefins: When anchored onto magnetic mesoporous silica nanospheres, cobalt(II) acetylacetonate acts as a catalyst for the epoxidation of olefins, showcasing its effectiveness in oxidation reactions .
  • Nanoparticle Synthesis: It serves as a precursor for synthesizing cobalt oxide nanoparticles, which exhibit excellent electrochemical properties suitable for applications in supercapacitors and sensors .

Material Science

The compound is utilized in the synthesis of advanced materials:

  • Thin Film Growth: Cobalt(II) acetylacetonate is used in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow cobalt oxide thin films, which are important for electronic and optoelectronic devices .
  • Nanostructured Materials: It has been employed to produce nanocrystals of cobalt oxide through thermolytic decomposition, leading to materials with desirable magnetic and electronic properties .

Environmental Applications

Cobalt(II) acetylacetonate hydrate has potential uses in environmental remediation:

  • Catalytic Oxidation Reactions: Its role as a catalyst in oxidation reactions can be leveraged for the degradation of pollutants, making it a candidate for environmental cleanup technologies .

Case Study 1: Cobalt-Catalyzed Isocyanide Insertion Reactions

A study demonstrated the use of cobalt(II) acetylacetonate as a catalyst for isocyanide insertion reactions with amines, resulting in high yields of products relevant to drug synthesis. This highlights its importance in pharmaceutical chemistry and organic synthesis methodologies .

Case Study 2: Synthesis of Cobalt Oxide Nanoparticles

Research illustrated the solvothermal synthesis of Co₃O₄ nanoparticles from cobalt(II) acetylacetonate. The resultant nanoparticles showed promising electrochemical performance, indicating their potential use in energy storage applications such as supercapacitors .

Mechanism of Action

The mechanism of action of cobalt(II) acetylacetonate xhydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The compound can activate substrates through coordination, electron transfer, or bond formation, leading to the desired chemical reactions .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility (Organic/Water) Melting Point (°C) Thermal Stability (°C)
Co(acac)₂·xH₂O 275.16 High/Low N/A Stable <130°C
Co(acac)₃ 356.30 High/Low 216 Sublimes at 150°C
Co(CH₃COO)₂·4H₂O 249.08 Low/High 140 (decomp.) Decomposes at 140°C
CoCl₂·6H₂O 237.93 Low/High 86 Stable <100°C

Table 2: Catalytic Performance in Olefin Epoxidation

Compound Epoxide Yield (%) Reaction Conditions Key Limitations
Co(acac)₂·xH₂O 50–60 82°C, O₂, 18 h Requires radical initiators
Co(acac)₃ 50–70 82°C, O₂, 18 h Higher cost, synthesis complexity
Co(II) Octoate 65–75 90°C, O₂, 12 h Acid-sensitive substrates
Co(CH₃COO)₂·4H₂O 30–40 100°C, O₂, 24 h Rapid deactivation

Biological Activity

Cobalt(II) acetylacetonate hydrate, with the chemical formula Co(C₅H₇O₂)₂·xH₂O, is a coordination compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and catalysis. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Cobalt(II) Acetylacetonate Hydrate

Cobalt(II) acetylacetonate hydrate is primarily utilized as a catalyst in organic synthesis and has been studied for its interactions with biological systems. Its coordination chemistry allows for unique interactions with biomolecules, which underpins its biological activity.

Target Interactions

Cobalt(II) acetylacetonate hydrate interacts with various biomolecules, influencing biochemical pathways. It has been shown to affect the synthesis of cobalt oxide nanoparticles and catalyze the formation of ureas and azaheterocycles, which are relevant in pharmaceutical synthesis.

Biochemical Pathways

The compound participates in several metabolic pathways, including:

  • Catalytic Reactions : Acts as a catalyst in the epoxidation of olefins and hydrodesulfurization processes.
  • Antimicrobial Activity : Exhibits potential antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that cobalt(II) acetylacetonate exhibits significant antimicrobial activity. A study comparing the efficacy of cobalt(II) complexes against bacterial and fungal strains reported minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) that highlight its potential as an antimicrobial agent.

ComplexMIC (mM)MBC (mM)
Co(II)-PicHA-AlaSal0.91 - 3.65N/A
Standard AntibioticsVariesVaries

The cobalt(II)-2-picolinehydroxamic acid complexes demonstrated reduced metabolic activity in L929 mouse fibroblasts, indicating cytotoxic effects correlated with increased damage to cell nuclei . The binding affinity to DNA via intercalation suggests a mechanism for its antimicrobial effects .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of cobalt(II) complexes on mouse fibroblast cells. Freshly prepared solutions exhibited lower toxicity compared to those stored for two weeks, suggesting time-dependent structural changes affecting biological activity .
  • Antifungal Activity : Cobalt(II) acetylacetonate was found to be more potent as a fungicide compared to its manganese counterpart. The MBC values were indicative of its effectiveness against fungal pathogens .

Applications in Medicine

Cobalt(II) acetylacetonate hydrate is being explored for:

  • Drug Delivery Systems : Its ability to form stable complexes may enhance drug solubility and bioavailability.
  • Biological Imaging : Potential use as a contrast agent in magnetic resonance imaging (MRI), leveraging its paramagnetic properties .

Safety and Toxicity Considerations

While cobalt compounds can exhibit beneficial biological activities, they also pose potential toxicity risks. Studies have highlighted the need for careful evaluation of dosage and exposure levels due to cobalt's known toxicological effects at high concentrations.

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